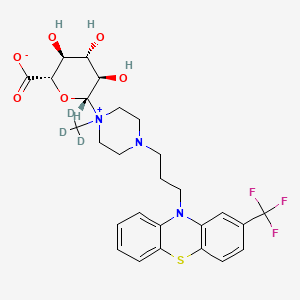![molecular formula C31H24O15 B12409830 9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of compounds known as carboxylic acids, which are characterized by the presence of at least one carboxyl group (-COOH). This compound is notable for its intricate molecular architecture, which includes multiple hydroxyl groups, a pyran ring, and a naphthoxanthene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the naphthoxanthene core, followed by the introduction of the pyran ring and the carboxyl groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and ketones. These derivatives can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, which can be used in various chemical reactions and processes.
Biology
In biology, this compound is studied for its potential biological activity. Its multiple hydroxyl groups and carboxyl groups make it a candidate for interactions with biological molecules, such as proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carboxylic acids with complex structures, such as:
Flavonoids: These compounds have a similar polyphenolic structure and are known for their biological activity.
Anthraquinones: These compounds have a similar naphthoxanthene core and are used in various industrial applications.
Uniqueness
What sets 9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid apart is its unique combination of functional groups and its complex molecular architecture
Propiedades
Fórmula molecular |
C31H24O15 |
|---|---|
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |
InChI |
InChI=1S/C31H24O15/c1-9(32)7-11-8-10-5-6-12-17(15(10)21(35)16(11)29(40)41)22(36)18-19(33)13-3-2-4-14(26(13)45-27(18)20(12)34)44-31-25(39)23(37)24(38)28(46-31)30(42)43/h2-4,8,23,25,31,34-39H,5-7H2,1H3,(H,40,41)(H,42,43)/t23-,25+,31+/m0/s1 |
Clave InChI |
QVDLFPGGRVEIPG-XXYDJGGASA-N |
SMILES isomérico |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C(=C(O6)C(=O)O)O)O)O)O)O)C(=O)O |
SMILES canónico |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C(=C(O6)C(=O)O)O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


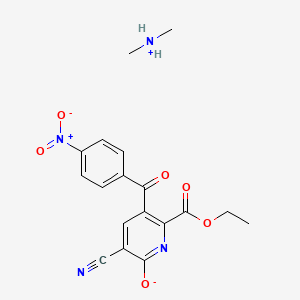
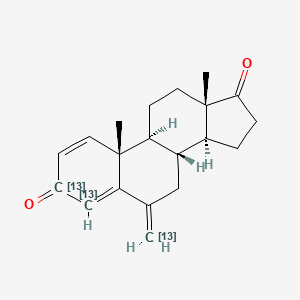

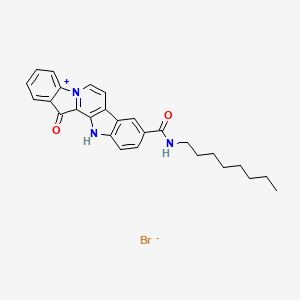
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
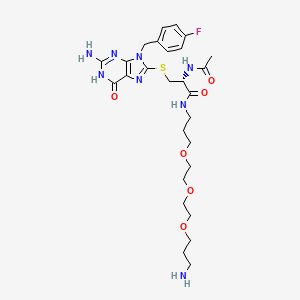

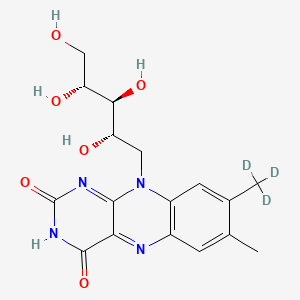
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)




